molecular formula C12H16N4O2S2 B6436301 N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549013-68-3

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6436301
CAS No.: 2549013-68-3
M. Wt: 312.4 g/mol
InChI Key: OARAVJOBQJPOTH-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit affinity for kinases . Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins.

Mode of Action

Thieno[2,3-d]pyrimidines have been shown to inhibit kinases . This inhibition could occur through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrate proteins and thus altering cell signaling pathways.

Result of Action

Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects . This could result from their kinase inhibitory activity disrupting essential cell signaling pathways, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide is unique due to its specific structure, which combines a thienopyrimidine core with a pyrrolidine ring and a methanesulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c1-15(20(2,17)18)9-3-5-16(7-9)11-10-4-6-19-12(10)14-8-13-11/h4,6,8-9H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAVJOBQJPOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=C3C=CSC3=NC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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